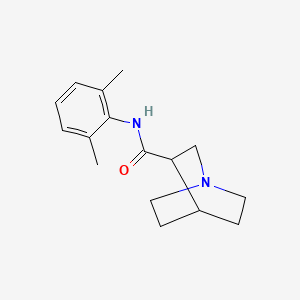

EO-122

Description

Propriétés

Numéro CAS |

69267-68-1 |

|---|---|

Formule moléculaire |

C16H22N2O |

Poids moléculaire |

258.36 g/mol |

Nom IUPAC |

N-(2,6-dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide |

InChI |

InChI=1S/C16H22N2O/c1-11-4-3-5-12(2)15(11)17-16(19)14-10-18-8-6-13(14)7-9-18/h3-5,13-14H,6-10H2,1-2H3,(H,17,19) |

Clé InChI |

HCIRLKXASKPUHN-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=CC=C1)C)NC(=O)C2CN3CCC2CC3 |

Numéros CAS associés |

23581-62-6 (mono-hydrochloride) |

Synonymes |

2,6-dimethylanilide quinuclidine-3-carboxylic acid hydrochloride EO 122 EO 122 monohydrochloride EO-122 |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Executive Order on Biological Research Safety

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

This technical guide provides an in-depth analysis of the Executive Order "Improving the Safety and Security of Biological Research," issued on May 5, 2025. The order significantly alters the landscape of federally funded and, in some cases, privately funded biological research in the United States, with a primary focus on "dangerous gain-of-function" studies. This document outlines the core requirements of the executive order, details relevant experimental protocols now under increased scrutiny, and visualizes key biological pathways implicated in this area of research.

Core Requirements of the Executive Order

The executive order, "Improving the Safety and Security of Biological Research," aims to mitigate the risks associated with the creation of pathogens that are more dangerous or easily transmissible.[1] Its central tenets include an immediate cessation of certain research activities and a mandate for the development of a new, more stringent national policy.

Key Mandates:

-

Suspension of "Dangerous Gain-of-Function" Research: The order immediately halts federal funding for "dangerous gain-of-function research."[2] This includes both the initiation of new projects and the continuation of existing ones. The National Institutes of Health (NIH) has issued guidance, specifically notice NOT-OD-25-112, to implement this suspension.[2][3]

-

Definition of "Dangerous Gain-of-Function" Research: The executive order defines this category of research as scientific inquiry on an infectious agent or toxin that has the potential to enhance its pathogenicity or transmissibility, leading to significant societal consequences.[1] Specific outcomes that fall under this definition include experiments that:

-

Enhance the harmful consequences of the agent or toxin.

-

Disrupt beneficial immunological responses or the effectiveness of vaccines.

-

Confer resistance to prophylactic or therapeutic interventions.

-

Increase the stability, transmissibility, or dissemination of the agent.

-

Alter the host range or tropism of the agent.

-

Enhance the susceptibility of a human host population.

-

Generate or reconstitute an eradicated or extinct agent or toxin.[1]

-

-

Replacement of Previous Policy: The executive order directs the Director of the Office of Science and Technology Policy (OSTP) to revise or replace the 2024 "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential" (DURC/PEPP Policy).[4][5] This new policy is expected to provide a more robust framework for the oversight of high-risk biological research.

-

Restrictions on Foreign Research: The order prohibits federal funding for dangerous gain-of-function research conducted by foreign entities in countries of concern or in nations with inadequate oversight.[4]

-

Oversight of Non-Federally Funded Research: A significant expansion of federal oversight, the order mandates the development of a strategy to govern, limit, and track dangerous gain-of-function research conducted within the U.S. without federal funding.[1]

Data Presentation: Biosafety and Research Funding

While specific quantitative data on the number of grants and total funding amounts immediately impacted by the May 5, 2025, executive order are not yet publicly available, the context of laboratory biosafety underscores the concerns motivating the new policy. The following tables present available data on laboratory-acquired infections (LAIs), providing a broader perspective on the risks inherent in biological research.

| Table 1: Laboratory-Acquired Infections (LAIs) by Pathogen Type | |

| Pathogen Type | Percentage of Reported Incidents |

| Bacteria | 58.6% |

| Viruses | 36.1% |

| Source: Comprehensive analysis of global LAIs from 1974-2024. |

| Table 2: Most Commonly Reported Laboratory-Acquired Bacterial Infections in the U.S. |

| Brucellosis |

| Shigellosis |

| Salmonellosis |

| Source: Surveys of clinical laboratory directors in the U.S. |

Note: Data on the precise number of paused grants and affected funding due to the new executive order are not yet available from federal agencies. Researchers are encouraged to consult the NIH and other funding bodies for the most current information.

Experimental Protocols Under Scrutiny

The executive order's definition of "dangerous gain-of-function research" encompasses a range of experimental methodologies designed to understand the mechanisms of pathogenicity and transmissibility. The following are detailed overviews of key experimental protocols that are now subject to heightened review and, in many cases, a pause in funding.

Serial Passage in Animal Models for Enhanced Transmissibility

Objective: To investigate the genetic mutations that allow a pathogen to become more transmissible through respiratory droplets. This method was famously used in studies of the H5N1 avian influenza virus.

Methodology:

-

Animal Model Selection: Ferrets are commonly used as they exhibit similar clinical signs of influenza to humans and can transmit the virus to other ferrets.

-

Initial Inoculation: A group of ferrets is intranasally inoculated with the wild-type virus.

-

Monitoring and Sample Collection: The animals are monitored for symptoms, and nasal washes or swabs are collected at regular intervals to measure viral shedding.

-

Serial Transmission: After a set period, the nasal wash from an infected ferret is used to inoculate a new, naive ferret. This process is repeated for multiple "passages."

-

Assessment of Transmissibility: At various stages, the transmissibility of the passaged virus is assessed by placing naive ferrets in the same cage as infected ferrets (direct contact) or in adjacent cages that allow for airflow but no physical contact (respiratory droplet transmission).

-

Genetic Analysis: The genomes of the passaged viruses are sequenced to identify mutations that correlate with increased transmissibility.

Reverse Genetics for the Creation of Modified Viruses

Objective: To create specific mutations in a viral genome to study the function of particular genes or to assess the potential for a virus to gain new, dangerous functions. This technique is a cornerstone of modern virology and is used for a wide range of applications, including vaccine development.

Methodology:

-

Plasmid Construction: The viral genome is cloned as cDNA into a set of plasmids. Each plasmid typically contains one of the viral gene segments flanked by appropriate promoter and terminator sequences.

-

Site-Directed Mutagenesis: The desired mutation(s) are introduced into the cDNA in the plasmids using techniques such as PCR-based site-directed mutagenesis. This allows for precise changes to the viral genome.

-

Transfection: The set of plasmids containing the complete, modified viral genome is transfected into a suitable cell line (e.g., HEK293T or Vero cells).

-

Virus Rescue: Inside the transfected cells, the plasmids direct the synthesis of viral RNA and proteins, which then assemble into new, infectious virus particles.

-

Virus Propagation and Characterization: The "rescued" virus is then propagated in cell culture or embryonated chicken eggs. The phenotype of the mutant virus is then characterized to determine the effect of the introduced mutations on its replication, pathogenicity, or other properties.

Visualization of Key Signaling Pathways

Viruses often manipulate host cell signaling pathways to facilitate their replication and evade the immune system. Gain-of-function research may involve altering viral proteins that interact with these pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate two such critical pathways.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cells to respond to interferons, which are key antiviral cytokines.[1] Viruses have evolved numerous mechanisms to antagonize this pathway to blunt the host's immune response.

Caption: The JAK-STAT pathway, a key antiviral signaling cascade.

The NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the inflammatory and immune response.[6] Many viruses have evolved strategies to either activate or inhibit this pathway to their own advantage, often to promote their replication or to prevent the death of the host cell.

Caption: The NF-κB pathway, a central regulator of inflammation.

Conclusion

The Executive Order on "Improving the Safety and Security of Biological Research" represents a significant shift in the oversight of biological research in the United States. For researchers, scientists, and drug development professionals, understanding the nuances of this new regulatory landscape is critical for ensuring compliance and for the responsible conduct of research. While the long-term impacts of this policy shift are yet to be fully realized, the immediate pause on certain categories of research necessitates a careful review of ongoing and planned projects. This guide serves as a foundational resource for navigating these changes, but ongoing engagement with guidance from federal funding agencies will be essential in the months and years to come.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. dnascript.com [dnascript.com]

- 4. JCI - Hostile takeovers: viral appropriation of the NF-kB pathway [jci.org]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Executive Order on Improving Biosafety and Biosecurity

For Immediate Release: May 5, 2025

This technical guide provides an in-depth summary of the Executive Order on Improving the Safety and Security of Biological Research, issued on May 5, 2025.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to understand the core requirements, operational changes, and strategic implications of this directive. The order aims to balance the prevention of catastrophic biological events with the need to maintain American leadership in biotechnology and biosecurity.[1][2][3]

Core Policy and Directives

The executive order establishes a new policy framework for federally funded biological research, with a primary focus on "dangerous gain-of-function" (GOF) research.[1][3][4] It mandates immediate and long-term actions to increase oversight, transparency, and accountability for research that could pose a significant threat to public health and national security.[5]

Key Mandates and Timelines

The executive order outlines a series of actions to be completed within specific timeframes. These are crucial for understanding the operational impact on research activities.

| Timeline | Action Required | Lead Agency/Office | Relevant Section of Executive Order |

| Immediate | End federal funding for dangerous GOF research conducted by foreign entities in countries of concern or with inadequate oversight.[1] | Heads of relevant executive departments and agencies | Section 3(a)(i) |

| Immediate | End federal funding for other life-science research in countries of concern that could pose a threat to public health or national security.[1] | Heads of relevant executive departments and agencies | Section 3(a)(ii) |

| Immediate | Suspend all other federally funded dangerous GOF research until a new, updated policy is in place.[6] | Heads of relevant executive departments and agencies | Section 3(b) |

| Within 90 days | Revise or replace the 2024 "Framework for Nucleic Acid Synthesis Screening" to ensure verifiable screening mechanisms and enforcement.[7] | Director of the Office of Science and Technology Policy (OSTP) | Section 4(b) |

| Within 120 days | Revise or replace the 2024 U.S. Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP).[5][7] | Director of OSTP, in coordination with the National Security Advisor (NSA) | Section 4(a) |

| Within 180 days | Develop and implement a strategy to govern, limit, and track non-federally funded dangerous GOF research and other high-risk life science research.[1][2][3] | Director of OSTP, in coordination with OMB, NSA, and other agencies | Section 5 |

| Ongoing | Include new enforcement terms in all federal life-science research contracts and grants. | Secretary of Health and Human Services and heads of other relevant agencies | Section 7 |

| Every 4 years | Review and revise the policy for oversight of dangerous GOF research.[1][2] | Director of OSTP | Section 4(a)(iii) |

Definition of "Dangerous Gain-of-Function Research"

The executive order provides a specific definition for "dangerous gain-of-function research," which is central to its implementation. It is defined as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility," which "could result in significant societal consequences."[4][8]

The order further specifies seven categories of experimental outcomes that fall under this definition:

-

Enhancing the harmful consequences of the agent or toxin.[6]

-

Disrupting beneficial immunological responses or the effectiveness of immunizations.[6]

-

Conferring resistance to clinically or agriculturally useful prophylactic or therapeutic interventions.[6]

-

Increasing the stability, transmissibility, or ability to disseminate the agent or toxin.[6]

-

Altering the host range or tropism of the agent or toxin.[6]

-

Enhancing the susceptibility of a human host population to the agent or toxin.[6]

-

Generating or reconstituting an eradicated or extinct agent or toxin.[1][6][9]

Procedural Protocols for Compliance

While the executive order does not outline specific experimental protocols, it establishes a clear set of procedural requirements for research institutions and federal agencies. These can be considered the regulatory protocols for compliance.

Immediate Actions for Research Institutions

-

Review of Research Portfolios : Institutions receiving federal funding were required to immediately review their research portfolios to identify any projects that meet the definition of "dangerous gain-of-function research."[10][11]

-

Reporting : Any such projects must be reported to the funding agency.[10]

-

Pausing Research : All research identified as "dangerous gain-of-function" must be paused until further guidance is issued.[9][12]

Federal Agency Protocols

-

Guidance Development : The Director of the OSTP, in coordination with other agencies, is responsible for developing and issuing new guidance for the oversight of high-risk biological research.[1]

-

Funding Suspension and Termination : Federal agencies, such as the National Institutes of Health (NIH) and the U.S. Department of Agriculture (USDA), are authorized to suspend or terminate funding for research that falls under the purview of the executive order.[10]

-

Public Transparency : A public reporting mechanism will be established to provide information about research programs and awards that have been identified, suspended, or stopped under this order.[1][2]

Visualizing the New Oversight and Reporting Structure

The following diagrams illustrate the key workflows and logical relationships established by the executive order.

References

- 1. whitehouse.gov [whitehouse.gov]

- 2. Executive Order: Improving the Safety and Security of Biological Research (Donald Trump, 2025) - Ballotpedia [ballotpedia.org]

- 3. Federal Register :: Improving the Safety and Security of Biological Research [federalregister.gov]

- 4. lathropgpm.com [lathropgpm.com]

- 5. whitehouse.gov [whitehouse.gov]

- 6. bgrdc.com [bgrdc.com]

- 7. A Bio-Responsibility Strategy for Gain-of-Function Research Oversight | Think Global Health [thinkglobalhealth.org]

- 8. rsawa.research.ucla.edu [rsawa.research.ucla.edu]

- 9. aublr.org [aublr.org]

- 10. UPDATE: US Government Policy for Oversight of DURC and PEPP | PennEHRS [ehrs.upenn.edu]

- 11. Pausing Research Not a Path to Better Biosafety & Biosecurity | ASM.org [asm.org]

- 12. Trump Executive Order Restricts Funding for “Dangerous Gain-of-Function Research” | Lathrop GPM - JDSupra [jdsupra.com]

A Technical Guide to the Definition of "Dangerous Gain-of-Function Research" in Executive Order 14292

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the definition of "dangerous gain-of-function research" as stipulated in Executive Order 14292, "Improving the Safety and Security of Biological Research," issued on May 5, 2025. This document is intended to equip researchers, scientists, and professionals in drug development with a clear understanding of the EO's provisions, the categories of research it encompasses, and the experimental contexts relevant to this definition.

Core Definition of Dangerous Gain-of-Function Research

Executive Order 14292 defines "dangerous gain-of-function research" as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility."[1][2][3] This definition is further clarified by a list of seven specific outcomes of research activities that are covered under this EO.[1][4]

The EO directs the Office of Science and Technology Policy (OSTP) to revise or replace the 2024 "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential."[1][2] It also suspends federal funding for research that falls under the new definition until a new oversight policy is implemented.[1][4][5][6] The National Institutes of Health (NIH) has issued notices to implement these directives, including a pause on funding for such research.[4][5][6][7]

The following sections provide a detailed breakdown of the seven categories of research activities identified in the Executive Order, supplemented with relevant experimental protocols and data presentation formats to aid researchers in assessing their work in the context of this EO.

Categories of Covered Research Activities

The Executive Order outlines seven categories of research outcomes that would classify a study as "dangerous gain-of-function research." Below is a technical description of each category and associated experimental considerations.

Enhancing the Harmful Consequences of an Agent or Toxin

This category focuses on research that could increase the severity of disease or the negative effects of a toxin.

Experimental Protocols:

-

Animal Models of Pathogenicity: Standardized animal models are crucial for assessing enhanced pathogenicity. The choice of model depends on the pathogen being studied. For influenza viruses, commonly used models include mice, ferrets, and guinea pigs.[8][9][10][11][12]

-

Lethal Dose 50 (LD50) Studies: Determine the dose of the pathogen required to kill 50% of the infected animals. A decrease in the LD50 value of a modified pathogen compared to the wild-type indicates enhanced virulence.

-

Morbidity and Weight Loss Monitoring: Track clinical signs of illness (e.g., lethargy, ruffled fur) and daily weight loss in infected animals. Increased weight loss or more severe clinical scores suggest enhanced pathogenicity.

-

Histopathology: Microscopic examination of tissues (e.g., lungs, spleen, brain) to assess tissue damage and inflammatory responses. Increased tissue damage or inflammation caused by the modified pathogen is an indicator of enhanced harmfulness.

-

-

In Vitro Cytopathic Effect Assays: For viruses, assess the ability of the modified virus to kill host cells in culture. An increase in the rate or extent of cell death compared to the wild-type virus can indicate enhanced pathogenicity.

Data Presentation:

| Parameter | Wild-Type Pathogen | Modified Pathogen | Fold Change |

| LD50 (units/animal) | |||

| Mean Weight Loss (%) | |||

| Mean Clinical Score | |||

| Tissue Damage Score |

Disrupting Beneficial Immunological Response or Vaccine Effectiveness

This category pertains to research that could result in a pathogen that can evade the host's immune system or is less susceptible to existing vaccines.

Experimental Protocols:

-

Neutralization Assays:

-

Plaque Reduction Neutralization Test (PRNT): This is the gold standard for determining the concentration of neutralizing antibodies in a serum sample that can block viral infection. A higher concentration of antibodies required to neutralize the modified pathogen compared to the wild-type indicates immune evasion.

-

Pseudovirus Neutralization Assays: A safer alternative to using live viruses, where a non-pathogenic virus is engineered to express the surface proteins of the pathogen of interest. These assays can be used to screen for neutralizing antibodies in a high-throughput manner.

-

-

In Vivo Vaccine Efficacy Studies:

-

Challenge Studies: Vaccinated animals are challenged with either the wild-type or the modified pathogen. A "breakthrough" infection in animals vaccinated against the wild-type strain when challenged with the modified strain indicates a loss of vaccine effectiveness.

-

Measurement of Immune Correlates of Protection: Assess immune responses in vaccinated animals (e.g., antibody titers, T-cell responses) after challenge. A reduced or altered immune response to the modified pathogen can indicate immune evasion.

-

Data Presentation:

| Assay | Wild-Type Pathogen | Modified Pathogen | Fold Decrease in Neutralization |

| PRNT50 Titer | |||

| Pseudovirus IC50 Titer | |||

| Vaccine Efficacy (%) |

Conferring Resistance to Prophylactic or Therapeutic Interventions

This category includes research that could make a pathogen resistant to antiviral drugs or other treatments.

Experimental Protocols:

-

In Vitro Antiviral Susceptibility Assays:

-

Drug-Resistant Mutant Selection: Grow the pathogen in the presence of increasing concentrations of an antiviral drug to select for resistant variants.

-

Phenotypic Assays: Determine the half-maximal effective concentration (EC50) of an antiviral drug against the wild-type and modified pathogen. A significant increase in the EC50 for the modified pathogen indicates drug resistance.

-

-

Genotypic Analysis: Sequence the genome of the modified pathogen to identify mutations known to confer drug resistance.

Data Presentation:

| Antiviral Agent | Wild-Type Pathogen EC50 (µM) | Modified Pathogen EC50 (µM) | Fold Increase in Resistance |

| Drug A | |||

| Drug B | |||

| Drug C |

Increasing Stability, Transmissibility, or Dissemination

This category covers research that enhances a pathogen's ability to survive in the environment, spread between hosts, or disseminate within a host.

Experimental Protocols:

-

Aerosol Transmission Studies in Animal Models: Ferrets are considered the gold standard for studying the respiratory transmission of influenza viruses.[8][10][11][12]

-

Direct Contact Transmission: An infected animal is housed with a naive animal.

-

Respiratory Droplet Transmission: An infected animal is housed in a cage adjacent to a naive animal, with airflow directed from the infected to the naive animal. Efficient transmission to naive animals indicates enhanced transmissibility.

-

-

Environmental Stability Studies: Assess the viability of the modified pathogen on various surfaces or in different environmental conditions (e.g., temperature, humidity) over time. Increased survival time indicates enhanced stability.

Data Presentation:

| Transmission Route | Wild-Type Pathogen | Modified Pathogen | Transmission Efficiency (%) |

| Direct Contact | |||

| Respiratory Droplet |

Altering Host Range or Tropism

This category focuses on research that enables a pathogen to infect a new host species or new cell types within a host.

Experimental Protocols:

-

In Vitro Host Cell Susceptibility Assays: Test the ability of the modified pathogen to infect and replicate in cell lines derived from different species.

-

Receptor Binding Assays: Identify the host cell receptors that the pathogen uses to enter cells. A change in receptor usage by the modified pathogen can indicate an altered host range.

-

In Vivo Studies in Novel Animal Models: Attempt to infect a new animal species with the modified pathogen. Productive infection in a previously non-susceptible host is a clear indicator of an altered host range.

Data Presentation:

| Host Species/Cell Line | Wild-Type Pathogen Replication (log10 PFU/mL) | Modified Pathogen Replication (log10 PFU/mL) |

| Human (e.g., A549) | ||

| Avian (e.g., DF-1) | ||

| Swine (e.g., ST) |

Enhancing the Susceptibility of a Human Host Population

This category includes research that could make humans more susceptible to infection. This is a complex area that can be difficult to assess directly. However, certain in vitro and in silico methods can provide insights.

Experimental Protocols:

-

Studies on Human Genetic Variants: Investigate whether the modified pathogen has an enhanced ability to infect cells expressing different human genetic variants of a receptor protein.

-

Computational Modeling: Use structural biology and computational models to predict how mutations in a pathogen's proteins might interact with human host factors to increase susceptibility.

Generating or Reconstituting an Eradicated or Extinct Agent or Toxin

This category explicitly prohibits the recreation of pathogens that have been eradicated (e.g., smallpox virus) or are extinct.[4]

Experimental Protocols:

-

Reverse Genetics: This technique allows for the generation of a virus from its cloned cDNA. While a powerful tool for virology research, its application to eradicated or extinct viruses is a key concern of this EO.

-

Synthetic Biology: The de novo synthesis of a pathogen's genome is another method that could be used to reconstitute an extinct virus.

Visualization of Research Assessment Workflow

The following diagram illustrates a logical workflow for researchers to assess whether their proposed or ongoing research might be classified as "dangerous gain-of-function research" under EO 14292.

Caption: Workflow for assessing research under EO 14292.

Signaling Pathway for Immune Evasion

The following diagram illustrates a simplified signaling pathway that a virus might disrupt to evade the host's innate immune response, a key concern of the EO.

Caption: Viral disruption of the interferon signaling pathway.

Conclusion

Executive Order 14292 has significant implications for the conduct of life sciences research in the United States. A thorough understanding of the definition of "dangerous gain-of-function research" and the specific categories of experiments it encompasses is essential for all researchers in the field. This guide provides a framework for interpreting the EO's language in a practical, experimental context. Researchers are strongly encouraged to consult with their Institutional Biosafety Committees and to stay informed of forthcoming guidance from the NIH and OSTP to ensure their work remains compliant with federal policy.

References

- 1. lathropgpm.com [lathropgpm.com]

- 2. congress.gov [congress.gov]

- 3. Recent Executive Actions Related to Gain-of-Function Research and Laboratory Biosafety - EveryCRSReport.com [everycrsreport.com]

- 4. NOT-OD-25-112: Implementation Update: Improving the Safety and Security of Biological Research [grants.nih.gov]

- 5. congress.gov [congress.gov]

- 6. about.citiprogram.org [about.citiprogram.org]

- 7. NIH Implementation of Executive Order on Improving the Safety and Security of Biological Research - Office of Science Policy [osp.od.nih.gov]

- 8. Animal models for influenza virus transmission studies: A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal Models in Influenza Research | Publication | The Pirbright Institute [pirbright.ac.uk]

- 10. Animal Models for Influenza Virus Pathogenesis and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Animal models for influenza virus transmission studies: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Evolving Landscape of Dual-Use Research Oversight: A Technical Guide for Researchers

Washington, D.C. - In a significant and abrupt shift in federal oversight, the landscape for dual-use research of concern (DURC) in the United States has been dramatically altered. A new Executive Order issued on May 5, 2025, has superseded a comprehensive policy that was set to be implemented just a day later. This guide provides an in-depth analysis of these changes for researchers, scientists, and drug development professionals, outlining the new regulatory framework and its immediate implications for the scientific community.

The "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (PEPP)" (DURC/PEPP Policy), which was finalized in May 2024, has been paused.[1][2] In its place, the Executive Order, "Improving the Safety and Security of Biological Research," now directs the federal government's approach to overseeing life sciences research that could be misapplied to threaten public health or national security.[3]

This technical whitepaper will dissect the key changes, from the now-superseded DURC/PEPP framework to the current directives under the new Executive Order. It will provide a detailed comparison of the policy frameworks, an analysis of the new definitions for research requiring oversight, and a guide to the immediate steps researchers need to take to ensure compliance.

The Superseded DURC/PEPP Policy: An Expanded Framework

The DURC/PEPP Policy, which was scheduled to take effect on May 6, 2025, represented a significant effort to consolidate and expand federal oversight of dual-use research.[1][4] It was designed to merge and replace the 2012 Federal DURC Policy, the 2014 Institutional DURC Policy, and the 2017 "Recommended Policy Guidance for Departmental Development of Review Mechanisms for Potential Pandemic Pathogen Care and Oversight" (P3CO).[5]

A key innovation of this policy was the introduction of two distinct categories of research requiring review:

-

Category 1: Dual-Use Research of Concern (DURC) : This category focused on life sciences research that, based on current understanding, could be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat to public health, safety, agriculture, the environment, or national security.[1][6]

-

Category 2: Pathogens with Enhanced Pandemic Potential (PEPP) : This category pertained to research involving pathogens that could be enhanced in transmissibility or virulence, potentially leading to a pandemic.[1][6]

The policy outlined a comprehensive review process involving both institutional and federal oversight, with specific experimental outcomes triggering a review.

Experimental Outcomes of Concern Under the Superseded DURC/PEPP Policy

The now-superseded policy identified several experimental outcomes that would trigger a review. These provide a valuable insight into the types of research the federal government is concerned about and are likely to be relevant in the forthcoming revised policy.

| Category | Experimental Outcomes of Concern |

| Category 1 (DURC) | - Increase transmissibility of a pathogen within or between host species.- Increase the virulence of a pathogen or confer virulence to a non-pathogen.- Increase the toxicity of a known toxin or produce a novel toxin.- Increase the stability of a pathogen or toxin in the environment or increase its disseminability.- Alter the host range or tropism of a pathogen or toxin.- Decrease the ability to detect a human or veterinary pathogen or toxin.- Disrupt the effectiveness of pre-existing immunity.- Enhance the susceptibility of a host population to a pathogen or toxin.[4] |

| Category 2 (PEPP) | - Enhance transmissibility of the pathogen in humans.- Enhance the virulence of the pathogen in humans.- Enhance the immune evasion of the pathogen in humans.- Generate, use, reconstitute, or transfer an eradicated or extinct PPP, or a previously identified PEPP.[6] |

The New Executive Order: A Shift in Focus to "Dangerous Gain-of-Function Research"

The May 5, 2025, Executive Order, "Improving the Safety and Security of Biological Research," has fundamentally altered the direction of federal oversight. It immediately paused the implementation of the DURC/PEPP policy and directed the Office of Science and Technology Policy (OSTP) and the National Security Advisor to work with federal agencies to revise or replace it within 120 days.[2]

The Executive Order introduces a new key term: "dangerous gain-of-function research." This is defined as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility."[3][7][8]

The immediate and most significant impact of this Executive Order is the halt of federal funding for such research. The National Institutes of Health (NIH) promptly issued a notice (NOT-OD-25-127) announcing that it will:

-

Terminate funding for projects meeting the definition of dangerous gain-of-function research conducted by foreign entities in countries of concern or in countries without adequate oversight.

-

Suspend all other funding for projects that meet this definition until a new policy is implemented.[9]

Furthermore, the NIH is no longer accepting new applications for research that falls under the definition of dangerous gain-of-function research.[9] All institutions with NIH funding are required to review their ongoing research to identify any projects that may meet this definition and report them to the NIH.[9]

Covered Research Activities Under the Executive Order

The Executive Order outlines specific research activities that are of concern. These activities, if they involve enhancing pathogenicity or transmissibility, would be subject to the new funding restrictions.

| Covered Research Activities |

| - Enhancing the harmful consequences of the agent or toxin. |

| - Disrupting beneficial immunological response or the effectiveness of an immunization. |

| - Conferring resistance to clinically or agriculturally useful prophylactic or therapeutic interventions. |

| - Increasing the stability, transmissibility, or the ability to disseminate the agent or toxin. |

| - Altering the host range or tropism of the agent or toxin. |

| - Enhancing the susceptibility of a human host population to the agent or toxin. |

| - Generating or reconstituting an eradicated or extinct agent or toxin.[2][8][9] |

A Side-by-Side Comparison: DURC/PEPP vs. The Executive Order

| Feature | Superseded DURC/PEPP Policy (May 2024) | Executive Order on Improving the Safety and Security of Biological Research (May 2025) |

| Primary Focus | Broad oversight of dual-use research and pathogens with enhanced pandemic potential. | Immediate halt and future restriction of "dangerous gain-of-function research." |

| Key Terminology | Dual-Use Research of Concern (DURC), Pathogens with Enhanced Pandemic Potential (PEPP). | Dangerous Gain-of-Function Research. |

| Oversight Structure | Two-tiered system (Category 1 and Category 2) with institutional and federal review. | Immediate suspension/termination of funding, with a new policy to be developed. |

| Immediate Action | Implementation of a new, comprehensive oversight framework. | Pause of the DURC/PEPP policy, halt of funding for specific research categories. |

| Scope of Covered Agents | Expanded list of select agents and toxins, and risk group 3 and 4 pathogens. | Not explicitly defined in the same manner, but focuses on the function of the research. |

Quantitative Data on DURC Oversight

A significant challenge for the research community is the lack of publicly available quantitative data on the implementation of DURC policies. This data is crucial for understanding the scope and impact of federal oversight. The following table illustrates the type of data that would be beneficial for transparency and analysis; however, this information is not currently available in the public domain.

| Data Point | 2022 | 2023 | 2024 |

| Number of research projects reviewed for DURC potential | Data not publicly available | Data not publicly available | Data not publicly available |

| Number of projects identified as DURC | Data not publicly available | Data not publicly available | Data not publicly available |

| Number of risk mitigation plans developed | Data not publicly available | Data not publicly available | Data not publicly available |

| Average time for DURC review | Data not publicly available | Data not publicly available | Data not publicly available |

Methodologies and Experimental Protocols

Due to the sensitive nature of dual-use research, detailed, publicly available experimental protocols that are explicitly identified as DURC are not readily accessible. The intention of the federal policies is not to prohibit entire fields of research but to ensure that specific experiments with high-risk potential undergo rigorous review and mitigation.

The core of the assessment methodology, both under the superseded DURC/PEPP policy and likely under the forthcoming revised policy, revolves around a risk-benefit analysis . This involves:

-

Identification of Potential Dual-Use: Researchers are the first line of review, assessing whether their work could fall under the defined categories of concern.

-

Institutional Review: An Institutional Review Entity (IRE), often in conjunction with the Institutional Biosafety Committee (IBC), conducts a formal risk assessment.[10]

-

Risk Mitigation Plan: If a project is identified as DURC, a risk mitigation plan is developed. This can include measures such as:

-

Enhanced biosafety and biosecurity protocols.

-

Specific personnel training.

-

Plans for responsible communication of research findings.

-

Regular monitoring and reporting.

-

-

Federal Review: For certain categories of research, a federal-level review is required to approve the research and the mitigation plan.

Visualizing the Evolving Policy Landscape

The following diagrams illustrate the logical flow of the superseded DURC/PEPP review process and the new framework initiated by the Executive Order.

Caption: Superseded DURC/PEPP Review Workflow.

Caption: New Framework under the Executive Order.

Recommendations for the Research Community

Given the current pause and the forthcoming development of a new policy, researchers and institutions should take the following immediate steps:

-

Review all ongoing and planned research: Principal investigators must assess their research portfolios to determine if any projects meet the definition of "dangerous gain-of-function research" as outlined in the Executive Order.

-

Communicate with your institution: Report any potential dangerous gain-of-function research to your Institutional Review Entity (IRE) and Institutional Biosafety Committee (IBC).

-

Halt any identified research: If research is identified as falling under the new definition, it must be paused in accordance with NIH directives.

-

Stay informed: Monitor announcements from the NIH, OSTP, and other federal funding agencies for guidance on the implementation of the Executive Order and the development of the new policy.

-

Engage in the dialogue: As a new policy is being developed, there may be opportunities for public comment. The research community should be prepared to provide input to ensure that the new framework is both effective in mitigating risk and supportive of responsible scientific advancement.

The landscape of dual-use research oversight is in a period of rapid transition. While the immediate future holds some uncertainty, a clear understanding of the new Executive Order and its implications is the first and most critical step for all researchers in the life sciences. This guide is intended to provide that clarity and to serve as a resource for navigating the path forward.

References

- 1. - Division of Research Safety | Illinois [drs.illinois.edu]

- 2. UPDATE: US Government Policy for Oversight of DURC and PEPP | PennEHRS [ehrs.upenn.edu]

- 3. whitehouse.gov [whitehouse.gov]

- 4. Procedure | Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential [policy.umn.edu]

- 5. aspr.hhs.gov [aspr.hhs.gov]

- 6. research-compliance.umich.edu [research-compliance.umich.edu]

- 7. Recent Executive Actions Related to Gain-of-Function Research and Laboratory Biosafety | Congress.gov | Library of Congress [congress.gov]

- 8. Dangerous Gain of Function (dGOF) | Research & Innovation Office [research.umn.edu]

- 9. NOT-OD-25-127: Implementation Update: Terminating or Suspending Dangerous Gain-of-Function Research in Accordance with the Executive Order on Improving the Safety and Security of Biological Research [grants.nih.gov]

- 10. Dual-Use Research | NIH Office of Intramural Research [oir.nih.gov]

Advancing the American Bioeconomy: An In-Depth Technical Guide to the Impact of the National Biotechnology and Biomanufacturing Initiative on NIH Funding

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

On September 12, 2022, Executive Order (E.O.) 14081, "Advancing Biotechnology and Biomanufacturing Innovation for a Sustainable, Safe, and Secure American Bioeconomy," was signed, launching the National Biotechnology and Biomanufacturing Initiative (NBBI).[1][2][3] This whole-of-government approach aims to bolster U.S. leadership in biotechnology, with significant implications for the National Institutes of Health (NIH) and the biomedical research community. This technical guide provides a comprehensive overview of the E.O.'s impact on NIH funding, priorities, and research directions. It details relevant quantitative data, experimental protocols in key research areas, and visualizations of associated biological pathways and workflows to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this evolving landscape.

The National Biotechnology and Biomanufacturing Initiative (NBBI) and NIH's Role

The NBBI is a comprehensive strategy to accelerate biotechnology and biomanufacturing in sectors ranging from health and climate to agriculture and supply chain resilience.[2][3] The initiative seeks to translate research and development into commercial products and to expand domestic biomanufacturing capacity.[4][5] The E.O. mandated that several federal agencies, including the Department of Health and Human Services (HHS), of which the NIH is a part, submit reports to the President outlining high-priority research and development needs.[6]

In response to the E.O., the Biden-Harris Administration released a report titled "Building a Vibrant Domestic Biomanufacturing Ecosystem," which outlines the strategic direction for expanding domestic biomanufacturing.[4] This interagency report, developed with input from the NIH and other agencies, identifies key challenges and opportunities in advancing the U.S. bioeconomy.[4]

Quantitative Overview of NIH Funding in Biotechnology

While a direct line-item budget increase for the NBBI within the NIH is not explicitly detailed in publicly available budget justifications, the initiative's priorities are expected to influence the allocation of existing and future funds. The NIH has a long-standing commitment to funding biotechnology research. An analysis of historical funding data from the NIH Research Portfolio Online Reporting Tools (RePORT) provides context for the agency's investment in this area.

Table 1: NIH Funding for Biotechnology Research (Fiscal Years 2018-2023)

| Fiscal Year | NIH Funding for Biotechnology (in millions of USD) |

| 2018 | $6,923 |

| 2019 | $7,219 |

| 2020 | $7,767 |

| 2021 | $7,847 |

| 2022 | Data Pending |

| 2023 | Data Pending |

Source: NIH RePORT, Research, Condition, and Disease Categorization (RCDC). Data for FY2022 and FY2023 are not yet finalized and will be updated as they become available.

It is anticipated that future NIH budget justifications to Congress will more explicitly outline funding allocations in support of the NBBI's goals. Researchers should monitor NIH funding opportunity announcements (FOAs) for specific calls related to biotechnology and biomanufacturing.

Key Research Areas and Experimental Protocols

The NBBI places a strong emphasis on advancing cutting-edge technologies. Two areas of significant focus with direct relevance to NIH-funded research are synthetic biology and 3D bioprinting.

Synthetic Biology: Engineering Gene Circuits

Synthetic biology involves the design and construction of new biological parts, devices, and systems, and the re-design of existing, natural biological systems for useful purposes. A key application is the engineering of synthetic gene circuits to control cellular behavior.[7][8]

Experimental Protocol: CRISPR-Based Gene Activation in Mammalian Cells

This protocol provides a general framework for activating a target gene in mammalian cells using a CRISPR-based synergistic activation mediator (SAM) system.[8]

Materials:

-

Plasmids:

-

dCas9-VP64 fusion protein expression vector

-

MS2-p65-HSF1 activation helper protein expression vector

-

Single guide RNA (sgRNA) expression vector targeting the gene of interest, with an MS2 aptamer in the tetraloop and stem-loop

-

-

Mammalian cell line of interest

-

Cell culture reagents (media, serum, antibiotics)

-

Transfection reagent

-

RT-qPCR reagents for gene expression analysis

Methodology:

-

sgRNA Design: Design and clone an sgRNA sequence targeting the promoter region of the gene of interest into the sgRNA expression vector. The sgRNA should include an MS2 aptamer for recruitment of the activation helper protein.

-

Cell Culture: Culture the mammalian cells in appropriate media and conditions.

-

Transfection: Co-transfect the cells with the three plasmids (dCas9-VP64, MS2-p65-HSF1, and the specific sgRNA) using a suitable transfection reagent. Include appropriate controls, such as a non-targeting sgRNA.

-

Incubation: Incubate the cells for 48-72 hours to allow for plasmid expression and gene activation.

-

RNA Extraction and RT-qPCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression level of the target gene.

-

Data Analysis: Analyze the RT-qPCR data to determine the fold change in gene expression in the cells transfected with the targeting sgRNA compared to the non-targeting control.

3D Bioprinting of Organoids

3D bioprinting is an additive manufacturing process that uses "bioinks" – materials containing living cells – to create complex, three-dimensional biological structures.[9][10][11][12][13] This technology is particularly promising for the fabrication of organoids, which are self-organizing 3D cell cultures that mimic the architecture and function of native organs.[9][10][11][12]

Experimental Protocol: Extrusion-Based Bioprinting of a Simple Tissue Construct

This protocol outlines the general steps for creating a 3D tissue construct using an extrusion-based bioprinter.

Materials:

-

Extrusion-based 3D bioprinter

-

Sterile printer cartridge

-

Bioink: A hydrogel (e.g., gelatin methacryloyl - GelMA) mixed with the desired cell type (e.g., fibroblasts) at a high density.

-

Crosslinking agent (e.g., a photoinitiator for UV light-based crosslinking of GelMA)

-

3D model of the desired construct in a format compatible with the bioprinter software (e.g., .STL file)

-

Cell culture medium

Methodology:

-

Bioink Preparation: Prepare the bioink by mixing the hydrogel precursor with the cell suspension in a sterile environment. The final cell concentration should be optimized for the specific application.

-

Printer Setup: Load the bioink into a sterile printer cartridge and install it into the bioprinter. Calibrate the printer according to the manufacturer's instructions.

-

Printing Process: Upload the 3D model to the bioprinter's software. Set the printing parameters, such as nozzle diameter, printing speed, and layer height. Initiate the printing process, where the bioink is extruded layer-by-layer to form the 3D construct.

-

Crosslinking: Immediately after printing, crosslink the hydrogel to solidify the construct. For GelMA, this is typically done by exposing the printed structure to UV light in the presence of a photoinitiator.

-

Culturing: Transfer the bioprinted construct to a sterile petri dish or well plate containing cell culture medium. Culture the construct in an incubator under appropriate conditions to allow for cell proliferation and tissue maturation.

-

Analysis: After a desired culture period, the construct can be analyzed using various techniques, such as live/dead staining to assess cell viability, histology to examine tissue structure, and functional assays relevant to the specific tissue type.

Mandatory Visualizations

Signaling Pathway: Synthetic Gene Activation Circuit

Caption: A CRISPR-based synthetic gene activation circuit.

Experimental Workflow: 3D Bioprinting of a Tissue Construct

Caption: Workflow for 3D bioprinting a tissue construct.

Future Directions and Conclusion

The National Biotechnology and Biomanufacturing Initiative represents a significant federal commitment to advancing the U.S. bioeconomy. For the NIH, this translates into a sharpened focus on research that can be translated into practical applications, from novel therapeutics to advanced manufacturing processes. Researchers and drug development professionals should anticipate increased funding opportunities in areas such as synthetic biology, regenerative medicine, and platform technologies for biomanufacturing.

This technical guide provides a foundational overview of the current landscape. To remain competitive, it is crucial for the research community to stay informed about new NIH initiatives and funding announcements related to the NBBI. By aligning research efforts with the strategic priorities of the E.O., scientists and developers can contribute to and benefit from this new era of innovation in biotechnology and biomanufacturing.

References

- 1. Executive Order Aims to Stimulate Innovation in Biotechnology and Biomanufacturing | Kilpatrick - JDSupra [jdsupra.com]

- 2. Federal Register :: Advancing Biotechnology and Biomanufacturing Innovation for a Sustainable, Safe, and Secure American Bioeconomy [federalregister.gov]

- 3. bidenwhitehouse.archives.gov [bidenwhitehouse.archives.gov]

- 4. ethanolproducer.com [ethanolproducer.com]

- 5. bidenwhitehouse.archives.gov [bidenwhitehouse.archives.gov]

- 6. congress.gov [congress.gov]

- 7. Synthetic biology: Understanding biological design from synthetic circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A review of 3D bioprinting for organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organoid bioprinting strategy and application in biomedicine: A review [accscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Developments and Opportunities for 3D Bioprinted Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advancing organoid development with 3D bioprinting [accscience.com]

Navigating the New Landscape: A Technical Guide to Recent Executive Orders Impacting Life Science Research

For Researchers, Scientists, and Drug Development Professionals

In 2025, a series of executive orders have reshaped the landscape of life science research in the United States. These directives introduce significant changes to funding, regulation, and strategic focus, impacting a wide array of research areas from fundamental biology to pharmaceutical manufacturing. This technical guide provides an in-depth analysis of these new executive orders, their core requirements, and their direct implications for the scientific community.

Executive Order 14292: Improving the Safety and Security of Biological Research

Issued on May 5, 2025, Executive Order 14292 institutes a significant shift in the oversight of biological research, with a primary focus on "dangerous gain-of-function" (GOF) studies. This order has far-reaching implications for infectious disease research and international collaborations.[1][2][3][4]

Affected Research Areas

The executive order explicitly targets and restricts federal funding for "dangerous gain-of-function research," defined as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility," which "could result in significant societal consequences."[1][3] This broadly includes studies that may:

-

Enhance the harmful consequences of an agent or toxin.

-

Increase the susceptibility of a human host population to an agent or toxin.

-

Confer resistance to clinically or agriculturally useful prophylactic or therapeutic interventions.

-

Increase the stability, transmissibility, or dissemination of an agent or toxin.

-

Alter the host range or tropism of an agent or toxin.

-

Generate or reconstitute an eradicated or extinct agent or toxin.[5]

Beyond GOF, the order also suspends funding for "other life-science research" conducted in designated "countries of concern" or nations with inadequate oversight, where such research could pose a threat to U.S. public health, safety, or national security.[6][7]

Key Mandates and Timelines

The following table summarizes the key directives and deadlines set forth in Executive Order 14292.

| Directive | Agency/Office | Deadline | Details |

| Establish guidance to end federal funding for "dangerous gain-of-function research" and certain foreign life-science research. | Office of Science and Technology Policy (OSTP) | Immediate | This guidance is intended to halt new federal funding for the specified research areas.[7][8] |

| Suspend federally funded "dangerous gain-of-function research" in the U.S. | Federal Agencies | Immediate | A pause on ongoing research until a new oversight policy is developed.[3] |

| Revise or replace the "Framework for Nucleic Acid Synthesis Screening." | OSTP | Within 90 days of the order | To ensure providers of synthetic nucleic acids implement comprehensive screening mechanisms.[5][8] |

| Revise or replace the "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential." | OSTP | Within 120 days of the order | To establish a new, more stringent policy for overseeing this research.[7][8] |

| Develop a strategy to govern non-federally funded "dangerous gain-of-function research." | OSTP | Not specified | This signals an intent to extend oversight beyond federally funded projects.[3] |

Experimental Protocol Implications

While specific experimental protocols are not explicitly banned in the executive order, the broad definitions will necessitate a thorough review of research plans involving viral and pathogenic agents. Researchers working with pathogens like influenza, MERS-CoV, and SARS-CoV, who were previously subject to the 2014 moratorium on gain-of-function research, will be particularly affected.[9][10] Any protocol that could be interpreted as enhancing transmissibility or pathogenicity will face significant scrutiny and likely be ineligible for federal funding. The NIH has already issued a notice (NOT-OD-25-112) to halt applications for and stop ongoing "dangerous GOFR" in response to this order.[3]

Logical Workflow for Funding Applications Under EO 14292

The following diagram illustrates the new decision-making process for life science research funding applications in light of Executive Order 14292.

Executive Order 14293: Regulatory Relief to Promote Domestic Production of Critical Medicines

Also issued on May 5, 2025, Executive Order 14293 aims to bolster the domestic pharmaceutical supply chain by streamlining regulatory processes and incentivizing U.S.-based manufacturing.[11]

Affected Research and Development Areas

This executive order directly impacts pharmaceutical development and manufacturing, including:

-

Active Pharmaceutical Ingredients (APIs)

-

Key starting materials for essential medications

-

Medical countermeasures

The order seeks to reduce the timeline for establishing new domestic manufacturing facilities, which is cited as a national security concern.[12][13]

Key Mandates and Timelines

| Directive | Agency/Office | Deadline | Details |

| Improve the risk-based inspection regime for overseas manufacturing facilities. | Food and Drug Administration (FDA) | Within 90 days of the order | To be funded by increased fees on foreign manufacturers.[1] |

| Update regulations and guidance for the inspection and approval of new and expanded domestic pharmaceutical manufacturing capacity. | Environmental Protection Agency (EPA) | Within 180 days of the order | To eliminate duplicative or unnecessary requirements.[1] |

| Streamline review of domestic pharmaceutical manufacturing. | FDA | Not specified | To reduce barriers and accelerate the approval of domestic production facilities.[1] |

Experimental Protocol and Manufacturing Process Implications

While this order does not directly dictate specific experimental protocols, it will influence the later stages of drug development. Companies may find an accelerated pathway for the approval of manufacturing processes and facilities located in the U.S. The FDA has been directed to provide clearer guidance on requirements for site changes, which could ease the process of moving production from foreign to domestic facilities.[1]

Logical Flow for Domestic Pharmaceutical Manufacturing Approval

The following diagram illustrates the intended streamlined process for the approval of domestic pharmaceutical manufacturing facilities.

Executive Order 14236: Revocation of the National Biotechnology and Biomanufacturing Initiative

Affected Research Areas

The revocation of EO 14081 will likely impact a broad range of biotechnology research areas that were prioritized under the former initiative, including:

-

Health and medicine

-

Climate change and energy

-

Food security and agriculture

-

Supply chain resilience

The previous order had allocated approximately $2 billion in funding to support these areas, including $40 million from the Department of Health and Human Services to expand biomanufacturing of active pharmaceutical ingredients.[17] The rescission of this order puts the future of these funding streams .

Executive Order on the "Genesis Mission": Accelerating Scientific Discovery with AI

Affected Research Areas

-

Biotechnology

-

Critical materials

-

Nuclear fission and fusion energy

-

Space exploration

-

Quantum information science

-

Semiconductors and microelectronics

Key Mandates and Timelines

| Directive | Agency/Office | Deadline | Details |

| Establish the Genesis Mission. | Department of Energy (DOE) | Immediate | The DOE is responsible for implementing the mission.[6][18] |

| Create the American Science and Security Platform. | DOE | Not specified | To serve as the infrastructure backbone of the mission.[6] |

| Inventory computing resources. | DOE | Within 90 days of the order | To identify assets for the platform.[8] |

| Identify initial data and model assets. | DOE | Within 120 days of the order | To populate the platform.[8] |

| Assess robotic laboratories and production facilities. | DOE | Within 240 days of the order | For AI-directed experimentation and manufacturing.[8][18] |

| Demonstrate initial operating capability. | DOE | Within 270 days of the order | For at least one identified national science or technology challenge.[8] |

Experimental Workflow Transformation

Conceptual Workflow of the Genesis Mission

The following diagram illustrates the conceptual workflow of the Genesis Mission, from data integration to accelerated scientific discovery.

Conclusion

It is imperative for all stakeholders in the life science community to stay informed of the forthcoming guidance from federal agencies as they implement these executive orders. Proactive engagement with institutional review boards and funding agencies will be crucial for navigating this new landscape successfully.

References

- 1. Federal Register :: Regulatory Relief To Promote Domestic Production of Critical Medicines [federalregister.gov]

- 2. Improving the Safety and Security of Biological Research, Executive Order 14292 | Costello College of Business [business.gmu.edu]

- 3. lathropgpm.com [lathropgpm.com]

- 4. whitehouse.gov [whitehouse.gov]

- 5. Executive Order 14292—Improving the Safety and Security of Biological Research | The American Presidency Project [presidency.ucsb.edu]

- 6. Executive Order Establishes “Genesis Mission” to Accelerate AI-Driven Scientific Discovery | Morrison & Foerster LLP - JDSupra [jdsupra.com]

- 7. congress.gov [congress.gov]

- 8. spencerfane.com [spencerfane.com]

- 9. Gain of Function Research - Office of Science Policy [osp.od.nih.gov]

- 10. Ban on gain-of-function studies ends - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reedsmith.com [reedsmith.com]

- 12. New Executive Order Promotes Domestic Production of Critical Medicines | King & Spalding - JDSupra [jdsupra.com]

- 13. New Executive Order Promotes Domestic Production of Critical Medicines - King & Spalding [kslaw.com]

- 14. Federal Register :: Executive Orders [federalregister.gov]

- 15. President Trump Revokes 2022 EO on Advancing Biotechnology and Biomanufacturing | Bergeson & Campbell, P.C. - JDSupra [jdsupra.com]

- 16. whitehouse.gov [whitehouse.gov]

- 17. Federal Register :: Improving the Safety and Security of Biological Research [federalregister.gov]

- 18. whitehouse.gov [whitehouse.gov]

- 19. stm-assoc.org [stm-assoc.org]

- 20. sciencebusiness.net [sciencebusiness.net]

Navigating the New Landscape of Gain-of-Function Research: A Technical Guide to the 2025 Executive Order

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Issued: December 13, 2025

Executive Summary

On May 5, 2025, a significant Executive Order titled "Improving the Safety and Security of Biological Research" was issued, fundamentally altering the landscape of federally funded gain-of-function (GOF) research in the United States.[1] This technical guide provides a comprehensive overview of the background, rationale, and core components of this executive order. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals to understand the new regulatory environment. The guide delves into the scientific context, including a review of pertinent experimental protocols and relevant viral signaling pathways, and presents available quantitative data on laboratory incidents to provide a balanced perspective on the risk-benefit calculus that has shaped this new policy.

The executive order explicitly aims to halt federal funding for "dangerous gain-of-function research" in designated "countries of concern" and imposes stricter limitations on domestic research.[2][3] The stated rationale is heavily influenced by concerns that such research, particularly experiments that enhance the transmissibility or virulence of potential pandemic pathogens, poses a significant threat to national security and public health.[1][2][3] This concern has been amplified by the ongoing debate surrounding the origins of the COVID-19 pandemic, with the "lab leak" theory being a prominent factor in the policy shift.[2][4][5][6]

This document will dissect the key provisions of the executive order, offering a comparative analysis with the preceding "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP)" of May 2024. Furthermore, it will provide detailed methodologies for key experiments that have been central to the GOF debate and visualize critical viral signaling pathways to aid in the understanding of the fundamental biology at the heart of this research.

Background and Rationale for the Executive Order

The issuance of the May 5, 2025, Executive Order represents a pivotal moment in the long and often contentious history of gain-of-function research oversight in the United States. The order's primary impetus is to mitigate the perceived risks of creating, either intentionally or accidentally, novel pathogens with pandemic potential.

Stated Rationale: Preventing Future Pandemics

The executive order and its accompanying fact sheet explicitly link the new restrictions to the prevention of future pandemics.[2][3] The text of the order asserts that "dangerous gain-of-function research on biological agents and pathogens has the potential to significantly endanger the lives of American citizens."[1] The White House fact sheet further elaborates that the measures are intended to "drastically reduce the potential for lab-related incidents involving gain-of-function research."[2]

A significant driver for this policy change is the persistent theory that the COVID-19 pandemic may have originated from a laboratory incident in Wuhan, China.[2][4][5][6] The fact sheet directly references "lab accidents and other biosecurity incidents, such as those that likely caused COVID-19 and the 1977 Russian flu."[6] While the origins of SARS-CoV-2 remain a subject of debate within the scientific and intelligence communities, the executive order signals a decisive policy stance based on the perceived possibility of a lab origin.

Historical Context of U.S. Government Oversight

The 2025 executive order is the latest in a series of governmental actions to regulate GOF research. A notable precedent was the 2014-2017 funding pause on certain GOF experiments involving influenza, MERS, and SARS viruses.[7] This pause was initiated to allow for a thorough risk-benefit assessment and the development of a new oversight framework.[7]

The policy that emerged from this deliberative process was the Department of Health and Human Services (HHS) P3CO Framework, which was later superseded by the May 2024 "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP)." The 2025 executive order now directs the revision or replacement of this 2024 policy, indicating a move towards even more stringent controls.

Core Tenets of the Executive Order

The executive order establishes several key directives:

-

Cessation of Funding: It immediately halts all present and future federal funding for "dangerous gain-of-function research" conducted in "countries of concern" and other nations deemed to have insufficient oversight.[2][3]

-

Domestic Research Pause: The order institutes a pause on domestic research involving infectious pathogens and toxins that could pose a public danger, pending the development of new safety and security standards.[4]

-

Enhanced Oversight: It calls for the development of a new, more enforceable, and transparent policy for governing GOF research within 120 days.[8]

-

Accountability for Non-Federally Funded Research: The order directs the Office of Science and Technology Policy (OSTP) to develop a strategy to govern, limit, and track GOF research that is not federally funded.[1]

Quantitative Data on Laboratory Incidents and Risk Assessments

The debate over gain-of-function research is underpinned by differing assessments of its risks and benefits. While proponents argue for its necessity in understanding and combating infectious diseases, opponents highlight the potential for catastrophic accidents. This section summarizes available quantitative data on laboratory-acquired infections (LAIs) and the findings of a key risk-benefit analysis.

It is important to note that a direct quantitative risk assessment that specifically triggered the May 2025 executive order has not been publicly released. The data presented here is based on broader studies of laboratory incidents and a significant 2016 risk-benefit analysis.

| Data Category | Key Findings | Source(s) |

| Laboratory-Acquired Infections (LAIs) - General | A 2016 survey of BSL-3 laboratory incident reports over a 3-year period found the majority of incidents were of low consequence and occurred within a biosafety cabinet. | [9] |

| A 2020 survey of biosafety officers indicated that while 97% of their institutions require reporting of exposures to some pathogens, 63% of these reports are not typically sent outside the institution. | [10] | |

| A review of laboratory accidents from 2000-2021 highlighted that few countries mandate reporting, suggesting significant underreporting of incidents. | [11] | |

| NSABB-Commissioned Risk-Benefit Analysis (2016) | The analysis, conducted by Gryphon Scientific, was primarily comparative, assessing the change in risk from GOF research compared to work with wild-type pathogens. | [12][13][14] |

| The report acknowledged that a fully quantitative risk assessment was challenging due to a lack of data on the probability of laboratory accidents and the potential consequences of a release. | [13] | |

| The analysis considered both biosafety (accidental release) and biosecurity (intentional misuse) risks. | [12] | |

| Federal Select Agent Program (FSAP) Report (2015) | In 2015, there were 199 instances of potential occupational exposure to select agents, resulting in the monitoring of 908 laboratory workers. No illnesses, deaths, or environmental transmission occurred as a result of these potential exposures. | [15] |

Experimental Protocols in Gain-of-Function Research

To provide a concrete understanding of the types of experiments at the center of the GOF debate, this section details the methodologies for two key areas of research: ferret transmission studies of influenza A/H5N1 and the reverse genetics of coronaviruses.

Ferret Transmission Studies of Influenza A/H5N1

Ferret models are considered the gold standard for studying influenza virus transmissibility and pathogenesis due to the similarities in their respiratory physiology to humans. The following protocol is a composite of methodologies described in the scientific literature for assessing the airborne transmission of H5N1 influenza viruses.

Objective: To determine if specific genetic modifications to the H5N1 virus enable respiratory droplet transmission between ferrets.

Methodology:

-

Virus Preparation and Modification:

-

The wild-type H5N1 virus is genetically modified to introduce specific amino acid substitutions. Key mutations that have been shown to increase transmissibility in ferrets include changes in the hemagglutinin (HA) protein to alter receptor binding specificity from avian-like (α-2,3-linked sialic acids) to human-like (α-2,6-linked sialic acids) and mutations in the PB2 polymerase protein to enhance replication in mammalian cells.[8][16][17]

-

Viruses are propagated in embryonated chicken eggs or Madin-Darby canine kidney (MDCK) cells.

-

-

Animal Inoculation:

-

Young, influenza-naïve ferrets are lightly anesthetized.

-

A defined dose of the modified virus (e.g., 10^6 plaque-forming units) is administered intranasally.

-

-

Transmission Setup:

-

Inoculated "donor" ferrets are housed in individual cages.

-

Naïve "contact" ferrets are placed in adjacent cages, separated by a perforated barrier that allows air exchange but prevents direct contact.

-

-

Monitoring and Sampling:

-

Ferrets are monitored daily for clinical signs of illness, including weight loss, lethargy, and respiratory symptoms.

-

Nasal washes or throat swabs are collected from both donor and contact ferrets at regular intervals (e.g., every other day).[18]

-

-

Virus Detection and Characterization:

-

Viral titers in the collected samples are determined by plaque assay or TCID50 on MDCK cells.

-

The genetic sequence of any virus isolated from contact ferrets is analyzed to confirm transmission and identify any new mutations.

-

Seroconversion in contact ferrets is assessed by hemagglutination inhibition (HI) assay.

-

Reverse Genetics of SARS-CoV-2

Reverse genetics allows for the creation of infectious viruses from a cloned cDNA copy of the viral genome. This is a powerful tool for studying gene function, viral replication, and pathogenesis. The following is a generalized protocol for the reverse genetics of SARS-CoV-2.

Objective: To generate recombinant SARS-CoV-2 with specific genetic modifications.

Methodology:

-

Construction of a Full-Length cDNA Clone:

-

The SARS-CoV-2 genome is divided into several smaller, overlapping DNA fragments.[19][20][21][22][23]

-

These fragments are synthesized and cloned into bacterial plasmids.

-

Site-directed mutagenesis can be used to introduce desired genetic changes into these plasmid fragments.

-

The fragments are then assembled in vitro into a full-length cDNA of the viral genome.

-

-

In Vitro Transcription:

-

The full-length cDNA is used as a template for in vitro transcription to produce infectious viral RNA.

-

-

Transfection and Virus Rescue:

-

The in vitro transcribed RNA is introduced into susceptible cells (e.g., Vero E6 cells) by electroporation or lipid-based transfection.

-

The cells are incubated, and the rescued virus is harvested from the cell culture supernatant.

-

-

Virus Characterization:

-

The presence of the recombinant virus is confirmed by observing cytopathic effect (CPE) in cell culture.

-

The genetic sequence of the rescued virus is verified to ensure the intended mutations are present.

-

The growth kinetics and other phenotypic characteristics of the recombinant virus are compared to the wild-type virus.

-

CRISPR-Cas9 Mediated Viral Genome Modification

The CRISPR-Cas9 system has emerged as a versatile tool for precise genome editing. It can be adapted to modify the genomes of RNA viruses like coronaviruses.

Objective: To introduce specific mutations into the SARS-CoV-2 genome using CRISPR-Cas9.

Methodology:

-

Design and Synthesis of Guide RNA (gRNA):

-

A gRNA is designed to be complementary to the target sequence in the viral genome where the modification is desired.

-

-

Delivery of CRISPR-Cas9 Components:

-

The Cas9 nuclease and the gRNA are delivered into cells susceptible to SARS-CoV-2 infection. This can be achieved through plasmid transfection or viral vectors.

-

-

Viral Infection and Genome Editing:

-

The cells are then infected with SARS-CoV-2.

-

The Cas9-gRNA complex will bind to the target sequence in the viral RNA and induce a break.

-

Cellular repair mechanisms can then be harnessed to introduce the desired mutation.

-

-

Selection and Characterization of Modified Virus:

-